
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It was first introduced in 1970 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mecanismo De Acción
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione works by inhibiting the synthesis of chlorophyll in plants. Chlorophyll is essential for photosynthesis, which is the process by which plants convert sunlight into energy. By inhibiting chlorophyll synthesis, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which are pigments that protect plants from oxidative damage. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione also disrupts the synthesis of fatty acids, which are essential for the growth and development of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its high effectiveness, low toxicity, and ease of use. However, its limitations include its relatively high cost, the need for specialized equipment and expertise, and its potential environmental impact.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. One area of research is to develop new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione that are more effective and less harmful to the environment. Another area of research is to study the effects of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione on non-target organisms, such as insects and microorganisms. Finally, research could be conducted to explore the potential use of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione in other industries, such as pharmaceuticals and cosmetics.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a highly effective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of chlorophyll in plants, leading to their death. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Future research could focus on developing new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, studying its effects on non-target organisms, and exploring its potential use in other industries.
Métodos De Síntesis
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione can be synthesized through a series of chemical reactions that involve the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethylpyrimidine-3-carboxylic acid. The resulting compound is then reduced to yield 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. The synthesis of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is highly effective in controlling a wide range of weeds, including grassy and broadleaf weeds. It works by inhibiting the biosynthesis of chlorophyll, which is essential for plant growth.
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,5,5-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)8-15(3)12(18)16(11(13)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3 |
Clave InChI |
COVYSXSAEWWFGW-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
SMILES canónico |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



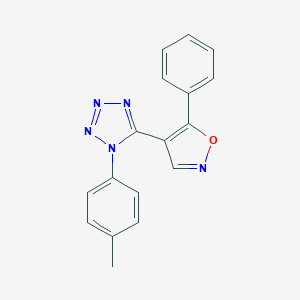
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
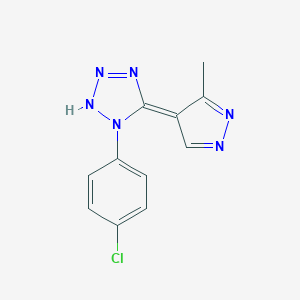
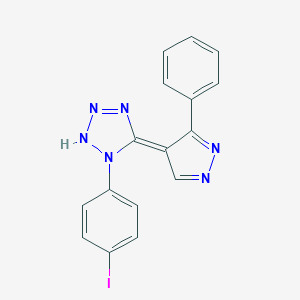
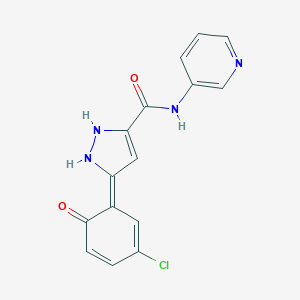
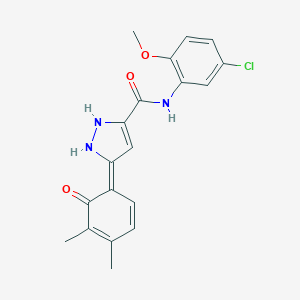

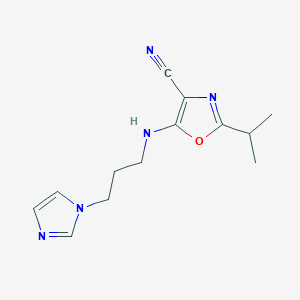
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
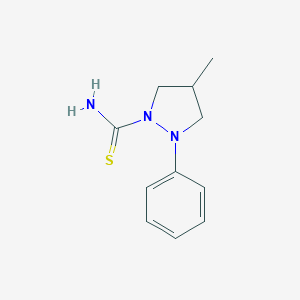
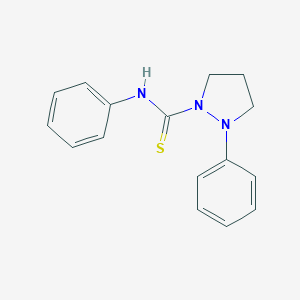
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)